molecular formula C14H19N B14320366 N-Benzyl-4-cyclopropylidenebutan-1-amine CAS No. 112519-34-3

N-Benzyl-4-cyclopropylidenebutan-1-amine

Cat. No.: B14320366
CAS No.: 112519-34-3
M. Wt: 201.31 g/mol
InChI Key: KPBNCDYZIDJSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-cyclopropylidenebutan-1-amine is a chemical compound provided for research purposes. Compounds featuring benzylamine and cyclopropyl motifs are of significant interest in medicinal chemistry and drug discovery . Benzylamine derivatives are commonly utilized as key precursors and building blocks in organic synthesis and in the industrial production of various pharmaceuticals . Researchers value these structures for their potential as masked ammonia equivalents, where the benzyl group can be removed after synthesis . This compound is intended for laboratory research by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

112519-34-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-benzyl-4-cyclopropylidenebutan-1-amine

InChI

InChI=1S/C14H19N/c1-2-7-14(8-3-1)12-15-11-5-4-6-13-9-10-13/h1-3,6-8,15H,4-5,9-12H2

InChI Key

KPBNCDYZIDJSNU-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CCCCNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination and Wittig Olefination

A widely applicable route involves reductive amination followed by Wittig olefination (Fig. 1).

Step 1: Synthesis of N-Benzyl-4-oxobutan-1-amine
4-Oxobutan-1-amine is generated via oxidation of 4-aminobutanol or Gabriel synthesis from 4-bromobutan-2-one. Reductive amination with benzaldehyde and sodium borohydride (NaBH₄) in methanol yields N-benzyl-4-oxobutan-1-amine. This method, adapted from selective N-benzylation protocols, achieves ~75% yield under optimized conditions (reflux, 12 h).

Step 2: Wittig Reaction for Cyclopropylidene Introduction
The ketone intermediate undergoes a Wittig reaction with cyclopropylmethylidenetriphenylphosphorane, generated in situ from cyclopropylmethyltriphenylphosphonium bromide and n-butyllithium (n-BuLi) in tetrahydrofuran (THF). This step forms the cyclopropylidene group via olefination, yielding the target compound in ~60% yield.

Challenges and Optimizations

  • Ylide Stability : The phosphorane’s sensitivity to moisture necessitates anhydrous conditions.
  • Steric Effects : Bulky cyclopropane substituents may hinder reaction efficiency, requiring excess ylide.

Cyclopropanation of Allylic Amines

An alternative approach employs cyclopropanation of N-benzyl-4-penten-1-amine using the Simmons-Smith reaction (Fig. 2).

Procedure
N-Benzyl-4-penten-1-amine, prepared via alkylation of benzylamine with 4-bromo-1-pentene, is treated with diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple. The reaction proceeds via carbene insertion into the terminal alkene, forming the cyclopropane ring. However, this method predominantly yields cyclopropane without the desired exocyclic double bond, necessitating additional oxidation steps.

Limitations

  • Selectivity : Competing side reactions (e.g., over-cyclopropanation) reduce yields to ~40%.
  • Functional Group Tolerance : The Zn-Cu system may degrade sensitive amine functionalities.

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium-catalyzed cross-coupling to assemble the cyclopropylidene moiety (Fig. 3).

Suzuki-Miyaura Coupling
A boronic ester-functionalized cyclopropane is coupled with N-benzyl-4-bromobutan-1-amine using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/water mixture. This method offers modularity but suffers from low yields (~35%) due to steric hindrance and boronic ester instability.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Reductive Amination/Wittig 60 THF, n-BuLi, anhydrous High selectivity, scalable Moisture-sensitive reagents
Simmons-Smith Cyclopropanation 40 CH₂I₂, Zn-Cu, diethyl ether Direct cyclopropane formation Poor double-bond retention
Palladium Cross-Coupling 35 Pd(PPh₃)₄, toluene/water Modular substrate design Low yield, expensive catalysts

Mechanistic Considerations

Wittig Reaction Pathway

The Wittig mechanism involves nucleophilic attack of the ylide’s carbanion on the carbonyl carbon of N-benzyl-4-oxobutan-1-amine, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the cyclopropylidene alkene. Stereoelectronic effects favor trans-addition, though the cyclopropane’s rigidity may restrict isomerization.

Reductive Amination

Benzaldehyde condenses with 4-oxobutan-1-amine to form an imine intermediate, which is reduced by NaBH₄ to the secondary amine. Methanol acts as both solvent and proton source, with optimal pH (~7) critical for minimizing over-reduction.

Mechanism of Action

Mechanism:

    Interaction with Enzymes: N-Benzyl-4-cyclopropylidenebutan-1-amine can interact with enzymes by binding to their active sites, potentially inhibiting their activity.

Molecular Targets and Pathways:

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of N-Benzyl-4-cyclopropylidenebutan-1-amine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the benzyl, cyclopropylene, and amine moieties. Compare chemical shifts with structurally similar compounds like 1-Benzylpiperidin-4-amine (δ ~2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula (e.g., observed m/z 190.29 for a related benzylpiperidine derivative) .
  • X-ray Crystallography : Employ SHELX software for crystal structure determination, particularly if the compound forms stable crystals. SHELXL is widely used for refining small-molecule structures .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Reductive Amination : React 4-cyclopropylidenebutanal with benzylamine in the presence of a reducing agent (e.g., NaBH4_4) to form the amine bond.
  • Nucleophilic Substitution : Use a brominated cyclopropane precursor (e.g., 4-bromobutane derivative) with benzylamine under basic conditions. Monitor reaction progress via TLC or GC-MS, referencing protocols for analogous amines like 1-Ethyl-N-phenylpiperidin-4-amine .

Advanced Research Questions

Q. How does the cyclopropylene ring in this compound influence its conformational dynamics and reactivity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and electronic effects. Compare with experimental data from X-ray structures resolved via SHELX .
  • Kinetic Studies : Investigate ring-opening reactions under acidic/basic conditions using UV-Vis or 1H^1H-NMR to track intermediates. Resolve contradictions in reactivity data by correlating computational predictions with experimental results.

Q. What strategies can address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with modified benzyl or cyclopropylene groups and test in vitro (e.g., enzyme inhibition assays). Use HPLC (as in ’s phenolic compound analysis) to ensure purity >98% .
  • Meta-Analysis : Cross-reference data from multiple studies, accounting for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and assay protocols.

Q. How can the stability of this compound be optimized under storage and experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Store at 0–6°C in inert atmospheres, as recommended for boronic acid derivatives in .
  • Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.

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